IDO1 Inhibitory Activity: 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole Demonstrates Weak Inhibition (EC50 >10 μM) Relative to Potent IDO1 Inhibitors
In a cell-based assay measuring inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) in human HeLa cells, 7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole exhibited an EC₅₀ >10,000 nM [1]. This value is orders of magnitude weaker than known IDO1 inhibitors such as epacadostat (IC₅₀ ~10-100 nM) and other clinical-stage IDO1 inhibitors, positioning the compound as a weak control or a negative hit in IDO1-targeted screening campaigns [2]. The low potency confirms that the [4,5-e] dioxolo-isoindole core, in its unsubstituted form, lacks the key pharmacophoric elements required for potent IDO1 inhibition.
| Evidence Dimension | IDO1 enzyme inhibition potency |
|---|---|
| Target Compound Data | EC₅₀ >10,000 nM |
| Comparator Or Baseline | Epacadostat (clinical IDO1 inhibitor) IC₅₀ ~10-100 nM; other potent IDO1 inhibitors IC₅₀ <100 nM |
| Quantified Difference | >100-fold weaker |
| Conditions | Inhibition of IDO1 in human HeLa cells after 24 hrs by spectrophotometry |
Why This Matters
This data point is critical for researchers screening for IDO1 inhibitors, as it establishes the baseline inactivity of the unsubstituted scaffold, enabling rational design of derivatives with improved potency.
- [1] BindingDB. BDBM50046156 (CHEMBL3310848) - Inhibition of IDO1 in human HeLa cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50046156 (accessed 2026-04-22) View Source
- [2] Liu X, et al. Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity. Blood. 2010;115(17):3520-3530. doi:10.1182/blood-2009-09-246124 View Source
